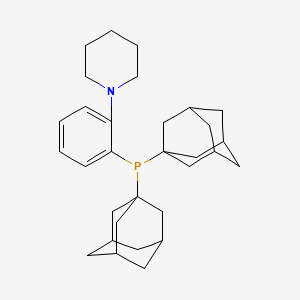

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

Description

Properties

IUPAC Name |

bis(1-adamantyl)-(2-piperidin-1-ylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44NP/c1-4-8-32(9-5-1)28-6-2-3-7-29(28)33(30-16-22-10-23(17-30)12-24(11-22)18-30)31-19-25-13-26(20-31)15-27(14-25)21-31/h2-3,6-7,22-27H,1,4-5,8-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQYIRBFZLNVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166673 | |

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-13-4 | |

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237588-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine: A Sterically Demanding Ligand for Catalysis

Introduction

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a tertiary phosphine ligand characterized by its significant steric bulk.[1] Its molecular architecture features two rigid and bulky adamantyl groups attached to a phosphorus atom, which is, in turn, bonded to a phenyl ring substituted with a piperidine moiety at the ortho position. This combination of a sterically hindered, electron-rich phosphine with a nitrogen-containing heterocycle suggests its potential as a highly effective ligand in transition metal catalysis, particularly for challenging cross-coupling reactions.[1] The adamantyl groups are known to create a large steric footprint, which can promote reductive elimination and stabilize low-coordinate metal centers, while the piperidine group may influence the ligand's electronic properties and solubility. This guide provides a comprehensive overview of the available information on this compound, along with scientifically grounded projections of its synthesis, applications, and catalytic behavior.

Physicochemical Properties

While detailed experimental data for 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is not extensively reported in peer-reviewed literature, its basic properties have been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1237588-13-4 | [2][3][4] |

| Molecular Formula | C₃₁H₄₄NP | [2][3][5] |

| Molecular Weight | 461.66 g/mol | [2][3][5] |

| IUPAC Name | 1-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)piperidine | [3] |

| Synonyms | 2-(Di-1-adamantylphosphino)phenylpiperidine, Bis(adamant-1-yl)(2-piperidinophenyl)phosphine | [3][4] |

| Physical Form | Solid/Powder | N/A |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Proposed Synthesis

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine.

Potential Applications in Catalysis

The structural characteristics of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine strongly suggest its utility as a ligand in palladium-catalyzed cross-coupling reactions. The bulky adamantyl groups are a hallmark of highly active ligands that can facilitate challenging transformations, including reactions of sterically hindered substrates or unreactive aryl chlorides.

Key Rationale for Catalytic Efficacy:

-

Steric Hindrance: The two adamantyl groups create a large, sterically demanding pocket around the metal center. This bulk can accelerate the rate-limiting reductive elimination step in many cross-coupling cycles and prevent the formation of inactive catalyst species.

-

Electron-Donating Properties: As an alkylphosphine, it is expected to be strongly electron-donating, which can facilitate the oxidative addition of aryl halides to the palladium(0) center.

-

Potential for P,N-Chelation: The ortho-piperidino group introduces the possibility of the ligand acting as a hemilabile P,N-bidentate ligand. The nitrogen atom could coordinate to the metal center at certain stages of the catalytic cycle, potentially stabilizing catalytic intermediates.

General Catalytic Cycle

The ligand would likely participate in a standard palladium cross-coupling catalytic cycle, as illustrated below for a generic Suzuki-Miyaura reaction.

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-validated protocol for a Suzuki-Miyaura cross-coupling reaction where 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine could be employed as a ligand. Note: This protocol is illustrative and would require optimization for specific substrates.

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine (e.g., 0.02 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add 5 mL of anhydrous toluene to the flask.

-

Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.

-

-

Reaction Setup:

-

To the catalyst mixture, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).

-

Seal the Schlenk flask and move it to a pre-heated oil bath at 100 °C.

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or TLC.

-

-

Workup and Purification:

-

Once the reaction is complete (typically after 12-24 hours), cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and add deionized water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

Conclusion and Future Outlook

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a phosphine ligand with significant potential in homogeneous catalysis, owing to its sterically encumbered and electron-rich nature. While its specific applications and performance metrics are not yet well-documented in scientific literature, its structural analogy to other highly successful bulky phosphine ligands suggests it could be a valuable tool for mediating difficult cross-coupling reactions. Future research should focus on the definitive synthesis and characterization of this ligand, including single-crystal X-ray diffraction to understand its solid-state structure and detailed NMR studies. Furthermore, systematic evaluation of its performance in a range of catalytic transformations is necessary to fully elucidate its capabilities and potential advantages over existing ligand systems.

References

-

MDPI. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

-

Lead Sciences. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine. [Link]

-

Dalton Transactions (RSC Publishing). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]

-

Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

-

ResearchGate. Palladium(II) and platinum(II) complexes containing the mixed ligands N-phenyl-N-(2-pyridyl or 2-methylpyridyl) thiourea and diphosphines Ph2P(CH2)n PPh2 (n=1-4). [Link]

-

PubChem. 1-(2-(Bis(tricyclo(3.3.1.13,7)dec-1-yl)phosphino)phenyl)piperidine. [Link]

Sources

- 1. Phosphine Ligand 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine [benchchem.com]

- 2. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine - Lead Sciences [lead-sciences.com]

- 3. 1237588-13-4 | 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine - AiFChem [aifchem.com]

- 4. 1-(2-(Bis(tricyclo(3.3.1.13,7)dec-1-yl)phosphino)phenyl)piperidine | C31H44NP | CID 67714506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine , 98% , 1237588-13-4 - CookeChem [cookechem.com]

An In-Depth Technical Guide to 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine: Structure, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, a sterically demanding, electron-rich phosphine ligand. Belonging to the broader class of bulky biaryl phosphine ligands, its unique architecture, featuring two adamantyl moieties and a piperidine-substituted phenyl backbone, imparts distinct properties beneficial for challenging catalytic transformations. This document details the ligand's structure, a validated synthetic protocol, and its established applications in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The causality behind its efficacy, rooted in the interplay of steric bulk and electronic properties, is a central theme. All protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Sterically Encumbered Ligands

In the realm of transition metal catalysis, the design of the ligand scaffold is paramount to achieving high efficiency, selectivity, and broad substrate scope. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine emerges from a lineage of ligand development aimed at overcoming the limitations of earlier catalyst systems. Its design is a strategic amalgamation of structural motifs, each contributing to its overall performance.

The core of its utility lies in the di(adamantan-1-yl)phosphino group. The adamantyl cages are exceptionally bulky and rigid, creating a sterically hindered environment around the phosphorus atom. This bulk serves several critical functions in a catalytic cycle:

-

Promotion of Reductive Elimination: The steric pressure exerted by the adamantyl groups facilitates the final, product-forming step in many cross-coupling reactions.

-

Stabilization of Monoligated Species: The ligand's size favors the formation of highly reactive, monoligated metal centers, which are often the active catalytic species.

-

Prevention of Catalyst Deactivation: The bulky framework can shield the metal center from unwanted side reactions that lead to catalyst decomposition.

The piperidine moiety, while less sterically imposing than the adamantyl groups, is not a mere spectator. Its nitrogen atom can play a role in the ligand's coordination chemistry and can influence the electronic properties of the phosphine through the phenyl ring. The entire molecule is a testament to the principle of rational ligand design, where specific structural features are incorporated to achieve desired catalytic outcomes. This ligand is particularly well-suited for palladium-catalyzed reactions such as the Buchwald-Hartwig amination, where the formation of carbon-nitrogen bonds is often challenging.[1][2]

Molecular Structure and Properties

The structural formula of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is C₃₁H₄₄NP.[3] Its key structural features include a central phosphorus atom bonded to two adamant-1-yl groups and a 2-(piperidin-1-yl)phenyl group.

Molecular Diagram

Caption: Molecular structure of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1237588-13-4 | [3] |

| Molecular Formula | C₃₁H₄₄NP | [3] |

| Molecular Weight | 461.67 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 225-230 °C | [6] |

| Purity | Typically ≥98% | [5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Data (Predicted)

-

³¹P NMR: A single resonance is expected in the range of δ 10-25 ppm (in CDCl₃), characteristic of a trialkylarylphosphine.

-

¹H NMR: Complex multiplets are expected in the aromatic region (δ 7.0-8.0 ppm) for the phenyl protons. The adamantyl protons will appear as a set of broad singlets or multiplets in the upfield region (δ 1.5-2.5 ppm). The piperidine protons will also show characteristic multiplets.

-

¹³C NMR: Resonances for the adamantyl, phenyl, and piperidine carbons are expected in their characteristic regions.

Synthesis

The synthesis of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine can be achieved through a palladium-catalyzed C-P cross-coupling reaction. This method is analogous to the synthesis of other di(adamantyl)aryl phosphine ligands.[7] The key precursors are di(1-adamantyl)phosphine and 1-(2-bromophenyl)piperidine.

Synthetic Workflow

Caption: General workflow for the synthesis of the target ligand.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for analogous compounds and should be adapted and optimized as necessary.[7]

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and deoxygenated.

-

Reaction Setup: To a dried Schlenk flask, add a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand for the catalyst if necessary, and a base (e.g., K₃PO₄, 2 equivalents).

-

Addition of Reactants: Add 1-(2-bromophenyl)piperidine (1 equivalent) and di(1-adamantyl)phosphine (1.1 equivalents) to the flask.

-

Solvent Addition: Add anhydrous, deoxygenated toluene via cannula.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Catalysis

The unique steric and electronic properties of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine make it a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

This ligand is particularly well-suited for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1] The reaction couples an amine with an aryl halide or triflate. The steric bulk of the di-adamantyl groups is crucial for promoting the reductive elimination step, which is often the rate-limiting step in these transformations, especially with challenging substrates.

Representative Catalytic Cycle

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

-

Catalyst Pre-formation/In situ Generation: In an inert atmosphere glovebox, a vial is charged with a palladium source (e.g., [Pd(cinnamyl)Cl]₂), 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, and a strong base (e.g., NaOtBu).

-

Addition of Substrates: The aryl halide and the amine are added to the vial.

-

Solvent and Reaction: Anhydrous, deoxygenated solvent (e.g., toluene) is added, and the vial is sealed and heated to the desired temperature (typically 80-110 °C) for the specified time.

-

Analysis: The reaction progress and yield can be determined by GC-MS or ¹H NMR analysis of the crude reaction mixture.

Other Potential Applications

While primarily discussed in the context of C-N bond formation, ligands of this class have also shown utility in other cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

-

Heck Coupling: Vinylation of aryl halides.

-

α-Arylation of Carbonyls: Formation of a C-C bond at the α-position of a ketone or ester.

The effectiveness of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine in these reactions is attributed to the same structural features that make it a premier ligand for amination reactions.

Safety and Handling

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a research chemical and should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8 °C).[5] Phosphine ligands can be sensitive to air and moisture.

-

Toxicity: Specific toxicity data for this compound is not available. However, it is classified as causing skin and serious eye irritation.[5] Piperidine, a structural component, is a toxic and flammable substance.[8]

Conclusion

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine represents a significant advancement in the design of phosphine ligands for catalysis. Its sterically demanding and electron-rich nature, a direct consequence of the di-adamantyl and piperidinylphenyl moieties, makes it a powerful tool for overcoming common challenges in cross-coupling chemistry. This guide has provided a framework for its synthesis, an understanding of its structural properties, and an overview of its applications, particularly in the crucial area of C-N bond formation. As the demand for more efficient and selective synthetic methodologies continues to grow, ligands of this class will undoubtedly play an increasingly important role in both academic research and industrial applications.

References

-

Electronic Supplementary Information for Efficient Palladium-Catalyzed Synthesis of Substituted Indoles Employing a New (Silanyloxyphenyl)phosphine Ligand. The Royal Society of Chemistry. Available from: [Link]

-

Phosphine Ligands: Synthesis, Palladium Complexation, and Catalytic Activity. ResearchGate. Available from: [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications. Available from: [Link]

-

Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions - RSC Publishing. Available from: [Link]

-

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine. Lead Sciences. Available from: [Link]

-

A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH. Available from: [Link]

-

Stereoselective addition of diphenylphosphine to substituted diphenylethynes: synthetic, NMR and X-ray crystallographic studies. Journal of the Chemical Society, Dalton Transactions - RSC Publishing. Available from: [Link]

-

Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. PMC - NIH. Available from: [Link]

-

complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry - RSC Publishing. Available from: [Link]

-

Supporting Information for:. The Royal Society of Chemistry. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach | Request PDF. ResearchGate. Available from: [Link]

-

The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. NIH. Available from: [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions - RSC Publishing. Available from: [Link]

-

PIPERIDINE - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. MDPI. Available from: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. Available from: [Link]

-

Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Beilstein Journals. Available from: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine - Lead Sciences [lead-sciences.com]

- 4. 1237588-13-4 | 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine - AiFChem [aifchem.com]

- 5. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine | 1237588-13-4 [sigmaaldrich.com]

- 6. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine , 98% , 1237588-13-4 - CookeChem [cookechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Unseen Engine of Catalysis: A Technical Guide to 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Catalytic Systems

In the landscape of modern synthetic chemistry, the quest for highly efficient and selective catalysts is paramount. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for the construction of carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The success of these transformations is critically dependent on the nature of the ancillary ligand that coordinates to the palladium center. It is in this context that 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, a sterically demanding and electron-rich phosphine ligand, emerges as a powerful facilitator of challenging chemical transformations.

This technical guide provides a comprehensive overview of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, also known as cBRIDP. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its application in catalysis, supported by mechanistic insights. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, enabling them to leverage the unique capabilities of this advanced ligand.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application. The defining features of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine are its high steric bulk, conferred by the two adamantyl groups, and the electron-donating nature of the phosphine center. These characteristics are crucial for its catalytic activity, promoting the formation of the active monoligated palladium species and facilitating the reductive elimination step in cross-coupling reactions.[1][2]

| Property | Value | Source |

| CAS Number | 1237588-13-4 | [3] |

| Molecular Formula | C₃₁H₄₄NP | [3] |

| Molecular Weight | 461.66 g/mol | [4] |

| Physical Form | Solid powder | [4] |

| Melting Point | 225-230 °C | [4] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, 2-8 °C | [5] |

Safety Information:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended when handling this compound.

Synthesis of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine: A Step-by-Step Protocol

The synthesis of di(adamantyl)arylphosphine ligands is typically achieved through a palladium-catalyzed C-P coupling reaction between an aryl halide and a secondary phosphine.[6] The following protocol is a representative procedure for the synthesis of the title compound from 1-(2-bromophenyl)piperidine and di(1-adamantyl)phosphine.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine.

Experimental Procedure

-

Preparation of Reagents and Glassware:

-

All glassware should be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

-

Toluene should be dried over sodium/benzophenone and freshly distilled.

-

1-(2-bromophenyl)piperidine and di(1-adamantyl)phosphine should be handled under an inert atmosphere.

-

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, ~2 mol%), a suitable phosphine ligand for the C-P coupling (e.g., Xantphos, ~4 mol%), and potassium carbonate (K₂CO₃, ~2 equivalents).

-

Evacuate and backfill the flask with inert gas three times.

-

Add 1-(2-bromophenyl)piperidine (~1 equivalent) and di(1-adamantyl)phosphine (~1.1 equivalents) to the flask.

-

Add dry, degassed toluene via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the Celite pad with additional solvent.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry.

-

The expected ³¹P NMR chemical shift for di(adamantyl)arylphosphines is in the range of 10-14 ppm.[6]

-

Application in Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The unique steric and electronic properties of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine make it an exceptional ligand for challenging Buchwald-Hartwig amination reactions.[2] Its bulkiness promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.[1] Furthermore, the electron-rich nature of the phosphine facilitates the final reductive elimination step, leading to higher yields and faster reaction rates, particularly with unreactive aryl chlorides.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of an aryl chloride with a primary amine using 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine as the ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

-

Aryl chloride

-

Primary amine

-

Sodium tert-butoxide (NaOtBu)

-

Dry, degassed toluene

Procedure:

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine (2 mol%) to a Schlenk tube.

-

Add a small amount of dry, degassed toluene and stir for 10-15 minutes at room temperature.

-

-

Reaction Setup:

-

To the Schlenk tube containing the pre-formed catalyst, add the aryl chloride (1 equivalent), the primary amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Add a sufficient volume of dry, degassed toluene to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl chloride.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

-

Conclusion: A Versatile Ligand for Modern Organic Synthesis

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine represents a significant advancement in the design of phosphine ligands for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-richness enables the efficient coupling of challenging substrates under mild conditions. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a representative application in the Buchwald-Hartwig amination. By understanding and applying the principles outlined herein, researchers and drug development professionals can unlock new possibilities in the synthesis of complex molecules, accelerating innovation in chemistry and medicine.

References

-

[Phosphine Ligands: Synthesis, Palladium Complexation, and Catalytic Activity. ResearchGate.]([Link])

-

[phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions.]([Link])

-

[phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions.]([Link])

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1237588-13-4 | 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine - AiFChem [aifchem.com]

- 4. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine , 98% , 1237588-13-4 - CookeChem [cookechem.com]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a sterically demanding, electron-rich phosphine ligand critical in modern catalysis. Its unique architecture, featuring two bulky adamantyl groups, imparts exceptional activity and stability to metal catalysts, particularly palladium, for challenging cross-coupling reactions. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles for its preparation. The methodology is grounded in the principles of the Buchwald-Hartwig amination, a cornerstone of carbon-nitrogen bond formation.[1] This document is intended to serve as a practical resource for researchers aiming to synthesize and utilize this advanced ligand in their own applications.

Introduction and Strategic Overview

The targeted ligand, 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, belongs to a class of bulky phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions. The defining feature of this ligand is the di(adamantan-1-yl)phosphino group. The adamantyl moieties, with their rigid and sterically imposing cage-like structure, create a unique coordination sphere around the metal center. This steric bulk is a key design principle for modern phosphine ligands, as it promotes the formation of highly active, monoligated palladium species in the catalytic cycle, accelerating key steps like oxidative addition and reductive elimination.[1][2]

The synthesis of this molecule is most effectively achieved through a palladium-catalyzed C-P bond formation, coupling a suitable di(adamantan-1-yl)phosphine source with an N-aryl precursor. The logical and most common approach involves two primary stages:

-

Preparation of Key Precursors: This involves the synthesis of the di(adamantan-1-yl)phosphine moiety and the 1-(2-halophenyl)piperidine coupling partner.

-

Final Palladium-Catalyzed Coupling: The two precursors are joined using a palladium catalyst and a suitable base to form the final product.

This guide will detail a robust and reproducible pathway for achieving this synthesis.

Synthesis of Precursors

Pathway to Di(adamantan-1-yl)phosphine

The synthesis of the secondary phosphine, Di(adamantan-1-yl)phosphine, is a critical preliminary step. While several routes exist, a common and effective method involves the reduction of a di(1-adamantyl)phosphine oxide or chloride.[3] For instance, di-1-adamantylphosphine can be synthesized by the reduction of (1-Ad)₂P(:O)Cl using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3] Given the air-sensitivity of the final secondary phosphine, all manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Synthesis of 1-(2-bromophenyl)piperidine

The second precursor, the N-aryl halide, can be synthesized via a nucleophilic aromatic substitution or, more commonly, through a Buchwald-Hartwig amination reaction itself, coupling a dihalobenzene with piperidine. For this guide, we will assume 1-(2-bromophenyl)piperidine is the starting material, which can be prepared by reacting 1,2-dibromobenzene with piperidine using a palladium catalyst.

Core Synthesis: Palladium-Catalyzed Phosphination

The final step involves the formation of the C-P bond between the aryl ring and the phosphine. This is achieved through a palladium-catalyzed cross-coupling reaction between 1-(2-bromophenyl)piperidine and di(adamantan-1-yl)phosphine.

Reaction Scheme

The overall synthetic transformation is depicted below.

Caption: Overall reaction for the synthesis of the target ligand.

Detailed Experimental Protocol

Causality Note: This protocol is a representative procedure based on established palladium-catalyzed C-P coupling methodologies. All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Phosphines are highly susceptible to oxidation.

-

Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add a palladium source such as Palladium(II) acetate (Pd(OAc)₂, ~1-2 mol%) and a suitable ligand for the catalyst itself if not using a pre-catalyst (e.g., Xantphos, ~1-2 mol%).

-

Addition of Reagents: Add 1-(2-bromophenyl)piperidine (1.0 eq.), di(adamantan-1-yl)phosphine (1.0-1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, ~1.5-2.0 eq.). The use of a strong base is crucial for the deprotonation of the secondary phosphine to generate the phosphide nucleophile required for the catalytic cycle.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent via cannula. The solvent choice is critical for ensuring all reagents remain in solution at the reaction temperature.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. The elevated temperature is necessary to overcome the activation energy for the key steps in the catalytic cycle.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding degassed water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a solid. Purify by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product as a white to off-white solid.[4]

Data Summary

Table 1: Representative Reagents and Reaction Conditions

| Parameter | Value/Reagent | Molar Eq. | Rationale |

| Aryl Halide | 1-(2-bromophenyl)piperidine | 1.0 | Electrophilic coupling partner |

| Phosphine Source | Di(adamantan-1-yl)phosphine | 1.1 | Nucleophilic coupling partner |

| Palladium Source | Pd(OAc)₂ | 0.02 | Catalyst for C-P bond formation |

| Base | Sodium tert-butoxide (NaOtBu) | 1.8 | Deprotonates the phosphine |

| Solvent | Anhydrous Toluene | - | High-boiling, aprotic solvent |

| Temperature | 100 °C | - | Provides energy for catalytic turnover |

| Atmosphere | Argon | - | Prevents oxidation of phosphine |

Table 2: Physicochemical Properties of the Final Product

| Property | Value |

| CAS Number | 1237588-13-4[5] |

| Molecular Formula | C₃₁H₄₄NP[4] |

| Molecular Weight | 461.66 g/mol [4] |

| Appearance | White to off-white solid/powder[4][6] |

| Melting Point | 225-230 °C[4] |

| Storage Conditions | Inert atmosphere, 2-8 °C[6] |

Mechanistic Insights: The Catalytic Cycle

The synthesis is driven by a palladium-catalyzed cycle, analogous to the Buchwald-Hartwig amination. The steric bulk of the di-adamantyl groups is crucial for facilitating the reductive elimination step and preventing catalyst decomposition.

Caption: A simplified workflow of the Pd-catalyzed C-P coupling cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(2-bromophenyl)piperidine to form a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The di(adamantan-1-yl)phosphine coordinates to the Pd(II) center. The base removes the proton from the phosphine, forming a phosphide complex.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the phosphide group are eliminated from the palladium center, forming the C-P bond of the final product and regenerating the active Pd(0) catalyst. The steric hindrance from the adamantyl groups facilitates this step, which is often rate-limiting.[2]

Conclusion

The synthesis of 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a prime example of modern ligand synthesis, leveraging the power of palladium catalysis to construct complex and highly functional molecules. By understanding the rationale behind the choice of reagents, reaction conditions, and the underlying catalytic mechanism, researchers can reliably produce this valuable ligand for applications in catalysis, materials science, and pharmaceutical development. The self-validating nature of the protocol, grounded in the well-established principles of cross-coupling chemistry, ensures a high degree of success when executed with appropriate attention to inert atmosphere techniques.

References

-

ResearchGate. General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and Their Phosphonium Salts. Available from: [Link]

-

ACS Publications. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. Synthesis and Crystal Structure of Palladium(0) and Arylpalladium(II) Bromide Complexes of CataCXium A. Organometallics. Available from: [Link]

-

Organic Syntheses. Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

RSC Publishing. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Available from: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine , 98% , 1237588-13-4 - CookeChem [cookechem.com]

- 5. 1237588-13-4 | 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine - AiFChem [aifchem.com]

- 6. 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine | 1237588-13-4 [sigmaaldrich.com]

The Apex of Performance: Unraveling the Electronic and Steric Properties of Adamantyl Phosphine Ligands

An In-depth Technical Guide:

Introduction: Beyond Conventional Ligand Design

In the realm of transition-metal catalysis, the ancillary ligand is not merely a spectator; it is the architect of reactivity, selectivity, and stability.[1] For decades, chemists have pursued a rational design of phosphine ligands, balancing steric and electronic parameters to optimize catalytic performance.[2] Within this extensive family, ligands built upon the adamantyl framework have emerged as a class of exceptionally potent modifiers, pushing the boundaries of what is achievable in catalysis, particularly in challenging cross-coupling reactions.[3]

The adamantyl group, a rigid diamondoid hydrocarbon, imparts a unique combination of extreme steric bulk, unparalleled chemical stability, and surprisingly potent electron-donating character to the phosphorus center.[4][5] This guide offers an in-depth exploration of these properties, moving from fundamental principles to practical applications. We will dissect the causality behind the remarkable performance of adamantyl phosphines, provide validated experimental protocols for their characterization, and illustrate their synergistic effects in a real-world catalytic cycle. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage these powerful tools to overcome synthetic hurdles.

The Adamantyl Scaffold: A Foundation of Rigidity and Stability

The defining feature of an adamantyl phosphine ligand is the adamantyl cage itself. Unlike more flexible alkyl groups like cyclohexyl or even tert-butyl, which have accessible rotational degrees of freedom, the adamantyl group is conformationally locked. This rigidity has profound consequences for the ligand's behavior and practical utility.

One of the most celebrated members of this class is tri(1-adamantyl)phosphine (PAd₃). Its rigid, symmetrical structure leads to a highly crystalline nature, resulting in a solid with a remarkably high melting point (357 °C with decomposition).[4][6] This crystallinity confers a significant practical advantage: PAd₃ is indefinitely stable to oxidation in the solid state and can be handled on the benchtop without special precautions.[4][6] This stands in stark contrast to many other electron-rich trialkylphosphines, which are often pyrophoric or require storage and handling under an inert atmosphere.[4] It is crucial to note, however, that this kinetic stability is limited to the solid state; once dissolved, PAd₃ is rapidly oxidized by air, betraying its intrinsically electron-rich nature.[4][7]

Quantifying Steric Influence: More Than Just Size

The steric profile of a phosphine ligand is a critical determinant of its catalytic efficacy. It governs the coordination number of the metal center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst deactivation pathways like dimer formation. Two key metrics are used to quantify this property: the Tolman cone angle (θ) and the percent buried volume (%Vbur).

-

Tolman Cone Angle (θ): This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized M-P bond length), which encompasses the van der Waals radii of the ligand's substituents.[8]

-

Percent Buried Volume (%Vbur): This metric calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand.

Given the visual bulk of the adamantyl group, one might expect PAd₃ to possess a significantly larger cone angle than other bulky phosphines like tri-tert-butylphosphine (P(t-Bu)₃). However, X-ray crystallographic data reveals that its steric parameters are surprisingly comparable.[4] This suggests that the adamantyl groups interlock in a "geared" fashion, creating a sterically demanding yet unexpectedly compact pocket around the phosphorus atom. This defined, rigid pocket is crucial for creating a coordinatively unsaturated metal center, which is essential for substrate binding, while simultaneously being bulky enough to accelerate the bond-forming reductive elimination step in many catalytic cycles.[4]

Table 1: Comparison of Steric and Electronic Parameters for Common Bulky Phosphines

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| P(1-Ad)₃ | 179 | 40.5 | 2052.1 |

| P(t-Bu)₃ | 182 | 41.0 | 2056.1 |

| PCy₃ | 170 | 35.1 | 2056.4 |

| PPh₃ | 145 | 27.5 | 2068.9 |

Data compiled from Carrow, B. P., & Chen, L. (2017)[4] and other sources.

Unraveling Electronic Effects: A New Frontier of Donicity

The electronic nature of a phosphine dictates how it modulates the electron density at the metal center. This, in turn, affects the rates of key elementary steps such as oxidative addition. The standard measure for this property is the Tolman Electronic Parameter (TEP) .[9]

The TEP is determined experimentally by measuring the A₁ carbonyl stretching frequency (νCO) of a nickel tricarbonyl complex, L-Ni(CO)₃, using infrared (IR) spectroscopy.[9][10] The underlying principle is that a more electron-donating phosphine ligand (L) increases the electron density on the nickel atom. This enhanced electron density is then back-donated into the π* antibonding orbitals of the CO ligands. Increased back-donation weakens the C-O triple bond, resulting in a lower IR stretching frequency.[9] Therefore, a lower TEP value signifies a more strongly electron-donating ligand.

For decades, P(t-Bu)₃ was considered the benchmark for electron-rich alkylphosphines. However, the synthesis and characterization of PAd₃ revealed it to be even more strongly donating, eclipsing other alkylphosphines.[4] Its TEP value of 2052.1 cm⁻¹ places it in a domain previously dominated by N-heterocyclic carbenes (NHCs).[11][12] This exceptional electron-releasing character is attributed not only to the inductive effect of the alkyl groups but also to the substantial polarizability of the large diamondoid fragments.[12] This high polarizability allows the ligand's electron cloud to distort and effectively donate more electron density to the metal center, a factor that enhances its performance in catalytic reactions that benefit from an electron-rich metal, such as the oxidative addition of recalcitrant aryl chlorides.[4][12]

Synthesis and Characterization: From Theory to Practice

A key aspect of ligand utility is its accessibility. While early attempts were challenging, scalable and metal-free synthetic routes to adamantyl phosphines have been developed, making them readily available for research and industrial applications.[3][11]

Experimental Protocol 1: Synthesis of Tri(1-adamantyl)phosphine (PAd₃)

This protocol is adapted from a reported scalable, metal-free SN1-type reaction.[4][7][11] Safety Note: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) should be worn.

-

Generation of Adamantyl Cation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), di(1-adamantyl)phosphine (HPAd₂) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cation Trapping: To this solution, 1-adamantyl acetate (1-AdOAc) is added, followed by the slow, dropwise addition of trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) at room temperature. The Me₃SiOTf reacts with 1-AdOAc to slowly generate the 1-adamantyl cation in situ.

-

Phosphonium Salt Formation: The highly reactive adamantyl cation is efficiently trapped by the nucleophilic secondary phosphine (HPAd₂) to form the tri(1-adamantyl)phosphonium triflate salt, [(HPAd₃)⁺(OTf)⁻], which precipitates from the solution. The reaction is stirred for several hours to ensure complete conversion.

-

Neutralization and Isolation: The reaction mixture is cooled, and a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N), is added to neutralize the phosphonium salt.

-

Purification: The addition of the base results in the precipitation of the free phosphine, PAd₃. The solid is collected by vacuum filtration, washed with a suitable solvent (e.g., diethyl ether) to remove the triethylammonium triflate byproduct and any unreacted starting materials, and dried in vacuo.[7]

-

Product: The final product is obtained as a highly crystalline, colorless solid that is stable for storage in air.[4][6]

Experimental Protocol 2: Determination of the Tolman Electronic Parameter (TEP)

This workflow outlines the self-validating system for quantifying the electronic donating ability of a phosphine ligand like PAd₃.

Synergy in Catalysis: The Suzuki-Miyaura Cross-Coupling Case Study

The true test of a ligand's utility lies in its performance. Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, but coupling unreactive partners, such as electron-rich and sterically hindered aryl chlorides, remains a significant challenge. This is where adamantyl phosphine ligands demonstrate their exceptional value.[4][11]

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The unique properties of PAd₃ synergistically accelerate the turnover-limiting steps:

-

Oxidative Addition: The exceptional electron-donating ability of PAd₃ creates a highly electron-rich, nucleophilic Pd(0) center.[4] This greatly facilitates the cleavage of the strong C-Cl bond of the aryl chloride substrate, a step that is often prohibitively slow with less donating ligands.

-

Transmetalation: The boronic acid derivative transfers its organic group to the palladium center.

-

Reductive Elimination: The rigid, immense steric bulk of the PAd₃ ligand forces the two organic partners into close proximity around the palladium center, promoting the final bond-forming reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.[4]

This synergy between potent electronic donation and significant steric pressure allows Pd/PAd₃ systems to achieve phenomenal turnover numbers (TONs) and turnover frequencies (TOFs), even at parts-per-million (ppm) catalyst loadings, for the synthesis of valuable industrial precursors and in late-stage functionalization of complex drug molecules.[4][11]

Conclusion

Adamantyl phosphine ligands represent a paradigm of rational design in catalysis. The unique adamantyl scaffold provides a synergistic combination of properties that are difficult to achieve with other ligand classes:

-

Exceptional Electron Donation: Their TEP values are among the lowest recorded for phosphines, enabling the activation of challenging substrates.[4][12]

-

Significant and Rigid Steric Bulk: They promote efficient bond-forming steps and enhance catalyst stability.[4]

-

Unmatched Practicality: The air-stability of key ligands like PAd₃ in their solid state simplifies handling and storage, a critical factor for industrial applications.[4][6]

By understanding and harnessing these core electronic and steric properties, researchers and drug development professionals can unlock new efficiencies in chemical synthesis, transforming previously intractable chemical reactions into robust and scalable processes.

References

-

Sivarajan, C., & Mitra, R. (2025). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2016). Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds. Journal of the American Chemical Society, 138(40), 13416–13425. [Link]

-

Barber, T., & Ball, L. T. (2021). Tri-(1-adamantyl)phosphine. Organic Syntheses, 98, 289-312. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2016). Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds. ResearchGate. [Link]

-

Imamoto, T. (2018). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 94(7), 293-306. [Link]

-

Carrow, B. P., & Chen, L. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. ResearchGate. [Link]

-

Sivarajan, C., & Mitra, R. (2025). Phosphine Ligands: Synthesis, Palladium Complexation, and Catalytic Activity. ResearchGate. [Link]

-

Al-Masri, T. (2012). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

-

Sivarajan, C., & Mitra, R. (2025). phosphine ligands: synthesis, palladium complexation, and catalytic activity. RSC Publishing. [Link]

-

Thomas, A. A., et al. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 141(32), 12846-12854. [Link]

-

Plaza, O., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 13(1), 10-15. [Link]

-

Fey, N., et al. (2009). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, (34), 6794-6802. [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]

-

Thomas, A. A., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Hudspeth, G. E. (2021). Exploration of p-Block Adamantyl Chemistry. University of Alabama Libraries. [Link]

-

Krapp, A., & Frenking, G. (2017). New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes. Inorganic Chemistry, 56(17), 10217-10226. [Link]

-

Weizmann Institute of Science. (n.d.). X ray crystallography Publications. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 265-293. [Link]

-

LibreTexts Chemistry. (2023). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]

-

Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(14), 2947-2952. [Link]

-

Orpen, A. G., & Connelly, N. G. (1990). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Organometallics, 9(4), 1206-1210. [Link]

-

Dávalos, D., et al. (2019). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 21(12), 6598-6606. [Link]

-

Bilbrey, J. A., et al. (2013). Exact ligand cone angles. Dalton Transactions, 42(35), 12631-12643. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Indispensable Role of Bulky Phosphine Ligands: A Technical Guide to Catalyst Optimization

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine ligands are foundational to the field of homogeneous catalysis, enabling a vast array of chemical transformations critical to pharmaceutical development and fine chemical synthesis. Among these, bulky phosphine ligands have emerged as a particularly influential subclass, offering unparalleled control over catalytic activity and selectivity. This in-depth technical guide provides a comprehensive exploration of the core principles governing the function of bulky phosphine ligands. We will delve into the intricate interplay of steric and electronic effects, their quantifiable impact on catalytic cycles, and their practical application in pivotal cross-coupling and hydrogenation reactions. This guide is designed to equip researchers with the fundamental knowledge and practical insights necessary to rationally select and effectively utilize these powerful catalytic tools.

Introduction: The Power of the Phosphine Ligand

Phosphine ligands (PR₃) are trivalent phosphorus compounds that act as soft σ-donating ligands through their lone pair of electrons. This fundamental property allows them to coordinate to a wide variety of transition metals, forming stable and soluble organometallic complexes. The true power of phosphine ligands lies in the tunability of their steric and electronic properties by modifying the 'R' groups attached to the phosphorus atom.[1][2] This fine-tuning directly influences the reactivity and selectivity of the metal center, making phosphines indispensable tools in catalyst design.[3]

More sterically hindered alkyl phosphines exhibit lower air sensitivity compared to their less hindered counterparts.[1] While many alkyl phosphines are air-sensitive, arylphosphines and phosphites, being less electron-rich, are generally more stable.[1] A key characteristic of phosphines is their high barrier to inversion at the phosphorus center, allowing for the synthesis and storage of chiral phosphines as pure enantiomers, a critical feature for asymmetric catalysis.[1]

Deconstructing "Bulk": Steric and Electronic Effects

The term "bulky" in the context of phosphine ligands refers to the steric hindrance imposed by the substituents on the phosphorus atom. This steric bulk is not merely a physical impediment but a critical parameter that profoundly influences the catalytic cycle.

2.1. Quantifying Steric Bulk: The Tolman Cone Angle (θ)

A cornerstone in the quantitative analysis of ligand steric effects is the Tolman cone angle (θ).[4] It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4][5] A larger cone angle signifies a bulkier ligand.[5]

// Cone representation A [pos="3,1.5!", shape=none, label=""]; B [pos="3,-1.5!", shape=none, label=""]; P -> A [style=dashed, color="#5F6368"]; P -> B [style=dashed, color="#5F6368"];

// Angle arc node [shape=none, style="", fillcolor=""]; angle_start [pos="1.5,0.5!", label=""]; angle_end [pos="1.5,-0.5!", label=""]; angle_label [pos="1.8,0!", label="θ", fontsize=16, fontcolor="#202124"];

// Invisible nodes for arc invis1 [pos="1.5,0.5", style=invis]; invis2 [pos="1.5,-0.5", style=invis];

// This is a bit of a hack to draw an arc, but it works edge [style=invis]; invis1 -> invis2 [dir=none, constraint=false, minlen=0];

{rank=same; M; P;} } caption: "Conceptual representation of the Tolman Cone Angle (θ)."

This seemingly simple geometric parameter has profound implications for catalysis. Sterically demanding ligands can promote the formation of coordinatively unsaturated metal centers (e.g., 16-electron complexes), which are often the catalytically active species.[5]

2.2. The Interplay of Steric and Electronic Effects

While steric bulk is crucial, it is inseparable from the electronic effects of the ligand.[4] An electronic effect arises from changes in the electronic distribution within the molecule, transmitted through chemical bonds.[4] The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom directly modulates the electron density at the metal center.[1]

-

Electron-donating ligands (e.g., trialkylphosphines) increase the electron density on the metal. This generally enhances the rate of oxidative addition, a key step in many catalytic cycles.

-

Electron-withdrawing ligands (e.g., phosphites) decrease the electron density on the metal.

The interplay between steric and electronic properties is complex. For instance, bulky ligands often favor the formation of monoligated metal complexes, which can be highly active catalysts.[1] Furthermore, the steric bulk can influence the rate of reductive elimination, the product-forming step in many cross-coupling reactions.

A classic method to quantify the electronic properties of phosphine ligands involves measuring the CO stretching frequencies in nickel carbonyl complexes.[1] Stronger σ-donating phosphines lead to increased back-bonding from the metal to the CO ligands, resulting in lower CO stretching frequencies.[1]

Bulky Phosphine Ligands in Action: Key Catalytic Applications

The rational design of bulky phosphine ligands has revolutionized several areas of catalysis.

3.1. Palladium-Catalyzed Cross-Coupling Reactions

Bulky, electron-rich phosphine ligands are instrumental in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille reactions.[6][7]

Suzuki-Miyaura Coupling: This reaction forges carbon-carbon bonds between organoboron compounds and organic halides. A significant side reaction is protodeboronation, the undesired consumption of the boronic acid derivative by water.[8][9] While base is a known catalyst for this side reaction, recent studies have shown that palladium(II) complexes with bulky phosphine ligands can also accelerate protodeboronation.[9] This highlights the need for careful ligand selection to maximize the rate of the desired cross-coupling over competing side reactions.[8]

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds. The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group (e.g., SPhos, XPhos) has been pivotal.[7][10] These ligands promote the coupling of a wide range of amines and aryl halides, including challenging substrates like five-membered heterocycles.[7][10] The rigidity of the biaryl backbone is thought to accelerate reductive elimination and prevent catalyst deactivation.[10]

3.2. Alkene Metathesis

In the realm of alkene metathesis, Grubbs-type catalysts are prominent. The nature of the phosphine ligand in first-generation Grubbs catalysts influences catalyst initiation and stability.[11] While second-generation catalysts often feature N-heterocyclic carbene (NHC) ligands, phosphine-containing variants are still valuable, particularly for sterically hindered substrates where the decreased bulk of the protruding ligands can be advantageous.[12]

3.3. Hydrogenation

Bulky phosphine ligands are also employed in hydrogenation reactions. For instance, certain alkaline earth metal complexes with bulky amide ligands have shown high activity in the hydrogenation of alkenes, including challenging substrates like tetraphenylethylene.[3]

Practical Considerations: Synthesis, Characterization, and Handling

4.1. Synthesis of Bulky Phosphine Ligands

The synthesis of bulky phosphine ligands often involves the reaction of a phosphorus halide with an organometallic reagent (e.g., Grignard or organolithium). For example, sterically bulky, electron-rich phosphines of the type R'₂PN=P(ⁱBuNCH₂CH₂)₃N have been synthesized by reacting HN=P(ⁱBuNCH₂CH₂)₃N with R'₂PCl.[13] Many bulky phosphines are susceptible to oxidation and are often stored as their more stable borane adducts.[6]

4.2. Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing phosphine ligands and their metal complexes.[14][15]

-

³¹P NMR: This technique is particularly powerful as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[16] Coordination to a metal center typically results in a significant change in the ³¹P chemical shift.

-

¹H and ¹³C NMR: These are used to elucidate the structure of the organic framework of the ligand.

Due to the air-sensitivity of many phosphine ligands, NMR samples are typically prepared under an inert atmosphere.[15]

4.3. Experimental Protocol: A General Procedure for a Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand

This protocol is a generalized example and should be optimized for specific substrates.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Bulky phosphine ligand (e.g., SPhos, XPhos)

-

Aryl halide (Ar-X)

-

Arylboronic acid [Ar'B(OH)₂]

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (1-2 mol%) and the bulky phosphine ligand (1.1-2.2 mol% relative to Pd). Add a portion of the anhydrous solvent and stir for 15-30 minutes.

-

Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

-

Initiation: Add the pre-formed catalyst solution to the reaction vessel, followed by the remaining anhydrous solvent to achieve the desired concentration.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitored by TLC, GC, or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

Bulky phosphine ligands are a cornerstone of modern homogeneous catalysis. Their tunable steric and electronic properties provide a powerful handle for controlling catalytic activity and selectivity. The principles outlined in this guide, from the quantitative understanding of steric effects via the Tolman cone angle to the practical application in key cross-coupling reactions, underscore their importance.

The field continues to evolve, with ongoing research focused on the development of new ligand scaffolds, including those derived from renewable resources, and the application of computational tools to predict ligand performance.[6][17] For researchers in drug development and fine chemical synthesis, a deep understanding of the role of bulky phosphine ligands is not just beneficial—it is essential for innovation and the efficient creation of complex molecules.

References

-

OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2022). Journal of the American Chemical Society. [Link]

-

Phosphorus-Based Catalysis. (2021). ACS Central Science. [Link]

-

Catalytic Main-Group Metal Complexes of Phosphine-Based Pincer Ligands. (n.d.). Request PDF. [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. [Link]

-

24.2D: Phosphine and Related Ligands. (2023, May 3). Chemistry LibreTexts. [Link]

-

Phosphine ligands and catalysis. (n.d.). Gessner Group. [Link]

-

van der Westhuizen, D., Castro, A. C., Hazari, N., & Gevorgyan, A. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. [Link]

-

Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. (2007). The Journal of Organic Chemistry. [Link]

-

A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (2014). PMC. [Link]

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University. [Link]

-

Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. (2002). Journal of the American Chemical Society. [Link]

-

Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023, March 13). Magritek. [Link]

-

Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. (2006). Macromolecules. [Link]

-

Differences in the Activation Processes of Phosphine-Containing and Grubbs–Hoveyda-Type Alkene Metathesis Catalysts. (n.d.). Request PDF. [Link]

-

Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). PubMed Central. [Link]

-

Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2022). ChemRxiv. [Link]

-

A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. (2018). Journal of Chemical Education. [Link]

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2013). PubMed Central. [Link]

-

Phosphinines as ligands in homogeneous catalysis: recent developments, concepts and perspectives. (2013). Dalton Transactions. [Link]

-

Synthesis and Solid-State Characterization of Platinum Complexes with Hexadentate Amino- and Iminophosphine Ligands. (n.d.). Corpus UL. [Link]

-

(A) Examples of phosphine ligands commonly used in homogeneous.... (n.d.). ResearchGate. [Link]

-

Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (2007). University of Liverpool. [Link]

-

Vidya-mitra. (2018, May 25). Stucture, bonding and reactions of complexes of tertiary phosphines [Video]. YouTube. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group. [Link]

-

Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. (2021). PMC. [Link]

-

Phosphorus(III)Ligands in Homogeneous Catalysis. (n.d.). Wiley-VCH. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]

- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. React App [pmc.umicore.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. gessnergroup.com [gessnergroup.com]

The Evolution of Excellence: A Technical Guide to Buchwald Ligands and Their Generations in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis, owes much of its expansive utility to the continuous evolution of specialized phosphine ligands. Among these, the Buchwald biarylphosphine ligands stand as a testament to the power of rational design in catalysis. This in-depth guide provides a comprehensive overview of the generations of Buchwald ligands, their design principles, and their profound impact on the scope and efficiency of the Buchwald-Hartwig amination and other cross-coupling reactions.

The Dawn of a New Era in C-N Bond Formation: The Predecessors to Modern Ligands